N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide

Description

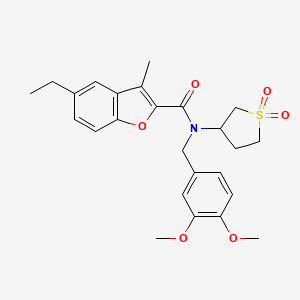

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide with a complex substituent profile. Its structure features:

- A benzofuran core substituted with ethyl (C₅) and methyl (C₃) groups.

- A carboxamide group at the C₂ position, linked to two distinct moieties: A 3,4-dimethoxybenzyl group, which contributes electron-rich aromatic character. A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle known to enhance metabolic stability and solubility .

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6S/c1-5-17-6-8-21-20(12-17)16(2)24(32-21)25(27)26(19-10-11-33(28,29)15-19)14-18-7-9-22(30-3)23(13-18)31-4/h6-9,12-13,19H,5,10-11,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBOWSRHXUJLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential biological activities. Its unique structure, characterized by the presence of methoxy groups and a tetrahydrothiophene moiety, suggests promising applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 457.5 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological activity and pharmacokinetics.

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Similar compounds have been evaluated for their effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Compounds with dioxidotetrahydrothiophene units have been associated with anticancer activity due to their ability to interfere with cellular processes.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibiting this enzyme can lead to reduced glucose absorption and lower blood sugar levels.

- Molecular Interactions : Molecular docking studies suggest that the compound may interact with specific targets within cells, influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

A study evaluating derivatives of benzofuran hybrids highlighted the significant inhibitory effects on α-glucosidase activity with IC50 values ranging from 40.6 µM to 164.3 µM compared to standard drugs like acarbose (IC50 = 750 µM) . This demonstrates the potential of structurally related compounds in managing diabetes through enzyme inhibition.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen) | Methoxy groups; thiophene ring | Antimicrobial/Anticancer | TBD |

| N-(4-methoxybenzyl)benzamide | Methoxy group on benzyl | Antimicrobial | TBD |

| N-benzoyl-N-(1,1-dioxidotetrahydrothiophen) | Similar thiophene structure | Anticancer | TBD |

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights key structural analogs and their distinguishing features:

Key Observations

Core Heterocycle Differences :

- The benzofuran core in the target compound offers rigidity and planar aromaticity, contrasting with the benzimidazole in (enhanced hydrogen-bonding capacity) and the furan-thiophene hybrid in (mixed electronic properties).

Substituent Impact: The 3,4-dimethoxybenzyl group in the target and improves solubility compared to non-polar substituents (e.g., trifluoromethylphenyl in ), but may reduce membrane permeability. The 1,1-dioxidotetrahydrothiophen-3-yl group (common in the target and ) is associated with metabolic stability due to sulfone oxidation resistance .

Synthetic Routes :

- The target compound likely requires sequential amide coupling and cyclization steps, whereas employs a one-pot reductive cyclization, emphasizing efficiency .

Functional Group Roles :

- The N,O-bidentate directing group in facilitates metal-catalyzed C–H activation, a feature absent in the target compound but relevant for synthetic utility.

Research Findings and Limitations

- Metabolic Stability: Sulfone-containing analogs (target, ) are less prone to oxidative degradation compared to non-sulfonated counterparts .

- Solubility vs. Permeability : Methoxy groups (target, ) enhance aqueous solubility but may limit blood-brain barrier penetration, whereas ethyl/methyl groups on benzofuran increase lipophilicity .

- Synthetic Challenges : The target’s multi-substituted benzofuran core may pose regioselectivity issues during synthesis, unlike simpler benzamides (e.g., ).

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, including amidation, nucleophilic substitution, and coupling steps. A typical route includes:

Amidation of intermediates : Reacting 5-ethyl-3-methyl-1-benzofuran-2-carboxylic acid with 3,4-dimethoxybenzylamine and 1,1-dioxidotetrahydrothiophen-3-amine under coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Optimization strategies :

- Temperature control : Maintain 0–5°C during acid activation to minimize side reactions.

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.

- Catalysts : Palladium-based catalysts may improve coupling efficiency in heterocyclic systems .

Yield and purity are monitored via HPLC and NMR, with iterative adjustments to stoichiometry and reaction time.

Q. How should researchers characterize this compound’s structural integrity and purity?

Key analytical methods include:

- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm substituent positions and stereochemistry.

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and detect impurities.

- X-ray crystallography : For unambiguous confirmation of 3D structure, particularly for chiral centers in the tetrahydrothiophene-dioxide moiety .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Target enzymes relevant to the compound’s hypothesized mechanism (e.g., kinases, oxidoreductases). Use fluorogenic or colorimetric substrates to quantify inhibition (IC).

- Cellular toxicity : MTT or resazurin assays in HEK293 or HepG2 cells to determine cytotoxicity (CC) .

- Binding affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with proteins or nucleic acids .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Analog synthesis : Modify substituents (e.g., replace 3,4-dimethoxybenzyl with 4-fluorobenzyl) and compare bioactivity .

- Functional group deletion : Synthesize derivatives lacking the tetrahydrothiophene-dioxide group to assess its role in solubility or target binding .

- Computational modeling : Perform docking studies (AutoDock, Schrödinger) to predict interactions with biological targets, followed by MD simulations to validate stability .

Q. How should researchers address contradictory data in enzyme inhibition vs. cellular activity?

- Assay validation : Confirm enzyme inhibition is not artifact-driven (e.g., test compound stability under assay conditions).

- Membrane permeability : Use Caco-2 cell models or PAMPA assays to evaluate cellular uptake. Poor permeability may explain discordance between in vitro and cellular data .

- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Optimize exothermic reactions (e.g., amidation) in continuous flow reactors to improve safety and reproducibility.

- Purification : Replace column chromatography with recrystallization or countercurrent distribution for large batches .

- Quality control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring .

Data Contradiction and Mechanistic Analysis

Q. How to resolve discrepancies in reported biological activity across similar benzofuran derivatives?

- Meta-analysis : Compare datasets using standardized protocols (e.g., same cell lines, assay endpoints).

- Solubility adjustments : Use co-solvents (DMSO/Cremophor EL) to ensure consistent compound dissolution .

- Orthogonal assays : Validate hits across multiple platforms (e.g., SPR + cellular thermal shift assay) .

Q. What advanced techniques elucidate the compound’s pharmacokinetic (PK) profile?

- In vivo PK studies : Administer IV/PO doses in rodent models, collect plasma samples, and quantify via LC-MS/MS. Calculate , , and bioavailability .

- Metabolite identification : Use high-resolution LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amidation | EDC/HOBt, DMF, 0°C → RT | 65 | 92 | |

| Coupling | Pd(OAc), DIPEA, 60°C | 78 | 95 | |

| Purification | Silica gel chromatography | - | 98 |

Q. Table 2. Key SAR Modifications and Bioactivity

| Derivative | Structural Change | IC (Enzyme) | CC (Cells) |

|---|---|---|---|

| Parent | None | 0.5 µM | 25 µM |

| Analog A | 4-Fluoro substitution | 0.3 µM | 30 µM |

| Analog B | Deleted tetrahydrothiophene | >10 µM | >100 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.